![molecular formula C5H7BF3KO B14029241 Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate is a chemical compound with the molecular formula C6H9BF3KO. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions. This compound is particularly interesting due to its unique bicyclic structure, which includes a three-membered oxirane ring fused to a cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, whereas in an oxidation reaction, the product could be an epoxide or a ketone.
Wissenschaftliche Forschungsanwendungen
Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their functions and interactions.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group is known for its ability to stabilize negative charges, making it a useful moiety in various chemical reactions. The bicyclic structure of the compound also contributes to its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Potassium (3-oxabicyclo[3.1.0]hexan-1-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate: This compound has a similar trifluoroborate group but a different bicyclic structure, which affects its reactivity and applications.
Potassium (3-oxabicyclo[2.1.1]hexan-1-yl)trifluoroborate: Another similar compound with a different bicyclic structure, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds.
Eigenschaften
Molekularformel |
C5H7BF3KO |
|---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
potassium;trifluoro(3-oxabicyclo[3.1.0]hexan-1-yl)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-4(5)2-10-3-5;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
XEZXKTGUXBMPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC1COC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
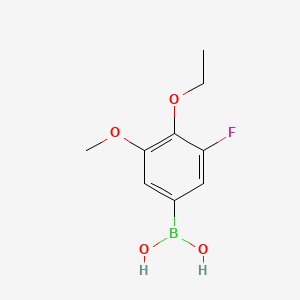
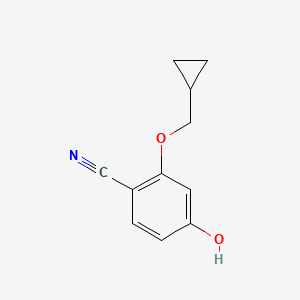
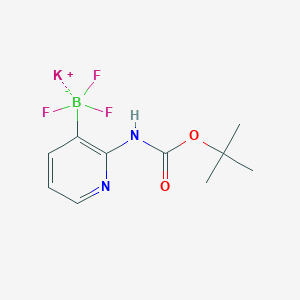
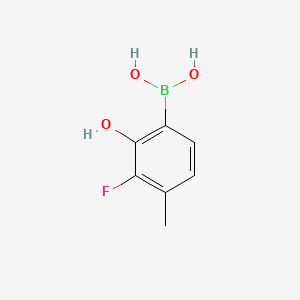
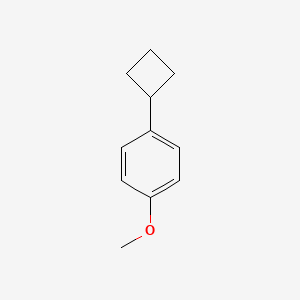
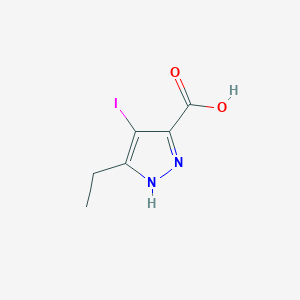
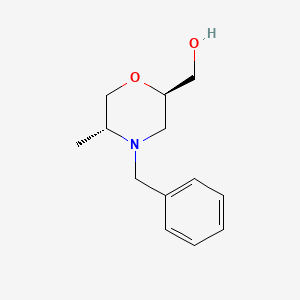
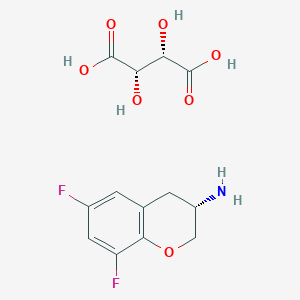
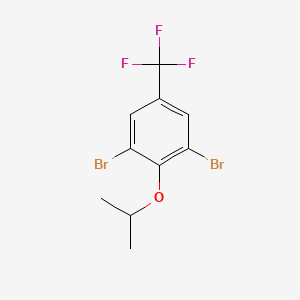
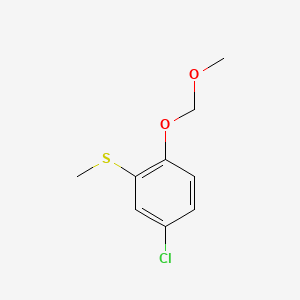
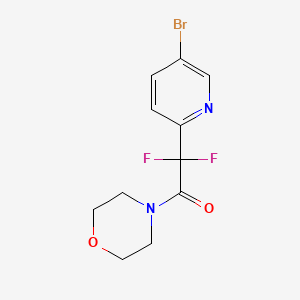
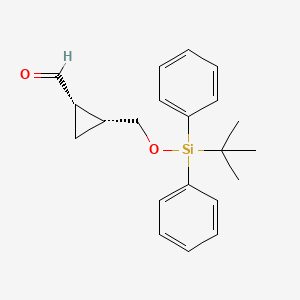
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
